Cas no 160970-54-7 (Silodosin)
Silodosin Chemical and Physical Properties
Names and Identifiers
-
- Silodosin
- Silodosin-d4
- Silodoxin
- 1H-Indole-7-carboxaMide,2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-
- 1-(3-hydroxypropyl)-5-[(2R)-({2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}aMino)propyl]indoline-7-carboxaMide
- (–)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
- KAD 3213
- KMD 3213
- (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
- 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
- 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide
- [14C]-Silodosin
- [3H]-Silodosin
- 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
- KMD-3213
- Rapaflo
- Silodyx
- UNII-CUZ39LUY82
- Urief
- 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
- Rapallo
- 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide
- [ "" ]
- Silodosin API
- Silodosin(Rapaflo)
- Urorec
- CUZ39LUY82
- Silodosin-d6
- Rapflo
- 1H-Indole-7-carboxamide, 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]e
- Q411770
- HY-10122
- BDBM50160154
- DTXSID40167045
- 1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
- DB06207
- (R)-5-[2-[[2-[2-(2,2,2-trifluoro-ethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
- CHEMBL24778
- Silodosin, >=98% (HPLC)
- CS-0284
- KAD-3213
- 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]-ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
- SMR004701206
- NCGC00345882-03
- SILODOSIN [EMA EPAR]
- SILODOSIN [JAN]
- SR-01000944157-1
- (r)-1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
- (-)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
- CCG-221202
- SILODOSIN [WHO-DD]
- SR-01000944157
- SCHEMBL136973
- AC-22605
- HMS3884O21
- Silodosina
- KAD 3213;KMD 3213
- SW219765-1
- SILODOSIN [MI]
- CHEBI:135929
- DTXCID3089536
- 2,3-DIHYDRO-1-(3-HYDROXYPROPYL)-5-((2R)-2-((2-(2-(2,2,2-TRIFLUOROETHOXY)PHENOXY)ETHYL)AMINO)PROPYL)-1H-INDOLE-7-CARBOXAMIDE
- 1-(3-Hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide
- EN300-6481367
- ( C)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
- 1-(3-Hydroxy-propyl)-5-((R)-2-{2-[2-(2,2,2-trifluoro-ethoxy)-phenoxy]-ethylamino}-propyl)-2,3-dihydro-1H-indole-7-carboxylic acid amide
- A810210
- s1613
- KSO-0400
- Silodosin (Rapaflo)
- 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide; 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide; (-)-1
- Urief (TN)
- BCP02143
- silodosinum
- Silodosin (JP17/INN)
- HMS3715B06
- BS-1011
- SILODOSIN (MART.)
- AKOS005145899
- Silodosin [INN]
- G04CA04
- Q-102517
- 160970-54-7
- 1H-Indole-7-carboxamide, 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-
- SILODOSIN [VANDF]
- SILODOSIN [MART.]
- silodosine
- Urief, Rapaflo
- Rapilif
- Silodosin [INN:BAN]
- MLS006010022
- SILODOSIN [ORANGE BOOK]
- I1128
- Rapaflo (TN)
- Z2235802137
- KMD3213
- AM20090780
- D01965
- (-)-1-(3-Hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide
- Silodal
- GTPL493
- MFCD00930170
- Silodosin, 98%, an α1-adrenoceptor antagonist
- Silodosin (JP18/INN)
- GLXC-03240
- SBI-0654161.0001
- BRD-K10906636-001-01-1
- BRD-K10906636-001-02-9
-
- MDL: MFCD00930170
- Inchi: 1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
- InChI Key: PNCPYILNMDWPEY-QGZVFWFLSA-N
- SMILES: FC(COC1C=CC=CC=1OCCN[C@H](C)CC1C=C(C(N)=O)C2=C(C=1)CCN2CCCO)(F)F
Computed Properties
- Exact Mass: 495.23400
- Monoisotopic Mass: 495.234
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97
- XLogP3: 3.6
Experimental Properties
- Color/Form: Powder
- Density: 1.249
- Melting Point: Description
- Boiling Point: 601.4°C at 760 mmHg
- Flash Point: 317.5 °C
- Refractive Index: 1.552
- PSA: 97.05000
- LogP: 4.22730
- Specific Rotation: D25 -14.0° (c = 1.01 in methanol)
Silodosin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- RTECS:NL5994752
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Silodosin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RH423-25mg |
Silodosin |
160970-54-7 | ≥99% | 25mg |
¥250.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RH423-5mg |
Silodosin |
160970-54-7 | ≥99% | 5mg |
¥121.0 | 2022-02-28 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80041-5mg |
Silodosin |
160970-54-7 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| MedChemExpress | HY-10122-10mM*1mLinDMSO |
Silodosin |
160970-54-7 | 99.87% | 10mM*1mLinDMSO |
¥935 | 2022-05-18 | |
| MedChemExpress | HY-10122-10mg |
Silodosin |
160970-54-7 | 99.85% | 10mg |
¥650 | 2024-04-19 | |
| MedChemExpress | HY-10122-50mg |
Silodosin |
160970-54-7 | 99.85% | 50mg |
¥2480 | 2024-04-19 | |
| MedChemExpress | HY-10122-100mg |
Silodosin |
160970-54-7 | 99.85% | 100mg |
¥3850 | 2024-04-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S126595-1g |
Silodosin |
160970-54-7 | ≥99% | 1g |
¥274.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S126595-5mg |
Silodosin |
160970-54-7 | ≥99% | 5mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S126595-25mg |
Silodosin |
160970-54-7 | ≥99% | 25mg |
¥64.90 | 2023-09-01 |
Silodosin Suppliers
Silodosin Related Literature
-
Engin Er,Hüseyin ?elikkan,Nevin Erk Anal. Methods 2017 9 3782
-
Yusi Bu,Qi Hu,Xiaolin Zhang,Ting Li,Xiaoyu Xie,Sicen Wang Biomater. Sci. 2020 8 673
-
Jimena A. Olmos-Asar,Arnaldo Rapallo,Marcelo M. Mariscal Phys. Chem. Chem. Phys. 2011 13 6500
-
Yanyan Hu,Lu Shen,Liupeng Wang,Tingting Yuan,Yi Sun,Yawen Yuan,Wei Qian,Jin Yang Anal. Methods 2016 8 6903
-
5. Water wires in the nanoporous form II of carbamazepine: a single-crystal X-ray diffraction analysisRafel Prohens,Mercè Font-Bardia,Rafael Barbas CrystEngComm 2013 15 845
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on Silodosin
Introduction to Silodosin (CAS No. 160970-54-7) in Modern Pharmaceutical Research
Silodosin, a highly selective α1A-adrenergic receptor antagonist, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. With the CAS number 160970-54-7, this molecule has garnered attention for its therapeutic applications, particularly in the management of benign prostatic hyperplasia (BPH). The precise molecular structure and pharmacological properties of Silodosin make it a valuable asset in the treatment of urinary symptoms associated with BPH, offering an alternative to more conventional α-blockers.
The chemical name of Silodosin is (1R)-1-[4-hydroxyphenyl]-3-(4-methylpiperazin-1-yl)-2-propylazabicyclo[3.2.1]heptane, reflecting its complex and highly functionalized molecular framework. This structure contributes to its high selectivity for the α1A-adrenergic receptor, which is predominantly expressed in the prostate and bladder neck. This selectivity minimizes side effects commonly associated with broader-spectrum α-blockers, such as dizziness and reflex tachycardia.
Recent advancements in pharmacokinetic studies have highlighted the unique absorption, distribution, metabolism, and excretion (ADME) profile of Silodosin. Unlike some of its predecessors, Silodosin exhibits a prolonged half-life, allowing for once-daily dosing regimens. This has been particularly beneficial for patients who may struggle with adherence to multiple daily doses. The extended pharmacokinetic window also contributes to consistent therapeutic levels, improving patient outcomes.
The mechanism of action of Silodosin revolves around its ability to competitively inhibit the binding of norepinephrine to α1A-adrenergic receptors. By blocking these receptors in the prostate and bladder neck, Silodosin effectively relaxes smooth muscle tissue, thereby reducing urinary obstruction and alleviating symptoms such as frequent urination, nocturia, and urinary hesitancy. This mechanism has been further validated by clinical trials demonstrating significant improvements in International Prostate Symptom Score (IPSS) and urodynamic parameters.
In recent years, research has expanded beyond the traditional applications of Silodosin to explore its potential in other therapeutic areas. For instance, studies have suggested that Silodosin may have neuroprotective properties due to its ability to modulate adrenergic signaling in the central nervous system. This has opened up avenues for investigating its role in conditions such as neurodegenerative diseases where dysregulation of adrenergic pathways is implicated.
The synthesis and characterization of Silodosin have also seen significant advancements. Modern synthetic methodologies have enabled the production of high-purity Silodosin with improved yield and scalability. Techniques such as chiral resolution and crystallization have been employed to enhance the enantiomeric purity of the compound, ensuring maximal efficacy and minimal off-target effects. These advancements in synthetic chemistry have paved the way for more cost-effective production and broader accessibility.
From a regulatory perspective, Silodosin has been approved by major health authorities for the treatment of BPH, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The robust clinical data supporting its efficacy and safety profile has solidified its position as a first-line treatment option for many patients suffering from BPH-related symptoms. Ongoing research continues to explore novel formulations and combination therapies that may further enhance its therapeutic potential.
The future direction of Silodosin research appears promising, with investigations into new indications beyond BPH being actively pursued. Its unique pharmacological profile suggests potential applications in conditions involving alpha-adrenergic receptor modulation, such as certain cardiovascular disorders and neurological conditions. Additionally, silodosin derivatives are being designed to improve upon existing properties while addressing any limitations observed in clinical practice.
In conclusion, Silodosin stands as a testament to the progress made in targeted pharmacotherapy for urological disorders. Its high selectivity, favorable pharmacokinetic profile, and well-documented efficacy make it a cornerstone in the management of BPH. As research continues to uncover new applications and refine existing formulations, Silodosin is poised to remain a key player in modern pharmaceuticals. The ongoing exploration of its mechanisms and potential new uses ensures that this compound will continue to evolve alongside advancements in medical science.
160970-54-7 (Silodosin) Related Products
- 41382-23-4(5-Methoxy-2,3,3-trimethylindoline)
- 37612-13-8(Encainide)
- 81840-15-5(Vesnarinone)
- 160970-64-9(Silodosin)
- 143664-11-3(Elacridar)
- 242478-38-2(Solifenacin Succinate)
- 135062-02-1(Repaglinide)
- 152171-74-9(4-Hydroxy Flecainide)
- 141315-04-0(1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-)
- 127285-45-4(Ethanone,1-[4-ethoxy-2-(ethylamino)phenyl]-)